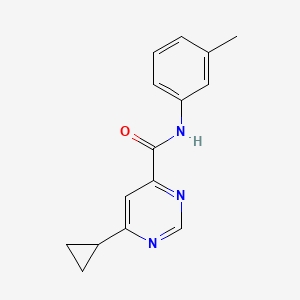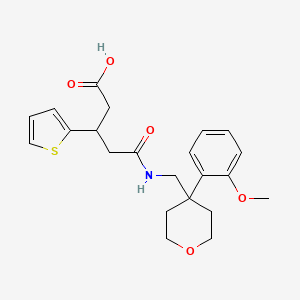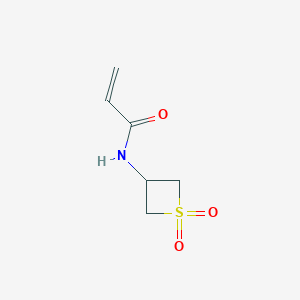
n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound features a thietane ring with a dioxo substitution, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide typically involves the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole. This reaction occurs in tert-butanol in the presence of sodium tert-butoxide, yielding the desired product in 39-64% yields . The reaction mechanism involves the elimination of thietane 1,1-dioxide, which participates in a Michael addition with the NH-1,2,4-triazoles .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothietane ring to a thietane ring.
Substitution: Nucleophilic substitution reactions can occur at the dioxothietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in the presence of bases.
Major Products Formed: The major products formed from these reactions include substituted thietane derivatives, sulfoxides, and sulfones .
Applications De Recherche Scientifique
n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide involves its reactivity as a Michael acceptor. The dioxothietane ring can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the dioxo groups, which enhance the electrophilicity of the thietane ring .
Comparaison Avec Des Composés Similaires
- N-(Thietan-3-yl)prop-2-enamide
- N-(1-Oxothietan-3-yl)prop-2-enamide
- N-(1,1-Dioxothietan-3-yl)-1,2,4-triazole
Comparison: n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide is unique due to the presence of the dioxo groups on the thietane ring, which significantly enhance its reactivity compared to similar compounds. This increased reactivity makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Propriétés
IUPAC Name |
N-(1,1-dioxothietan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-2-6(8)7-5-3-11(9,10)4-5/h2,5H,1,3-4H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCBRFFMRLMRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
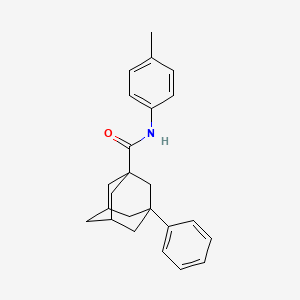
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2824033.png)
![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)
![N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2824036.png)
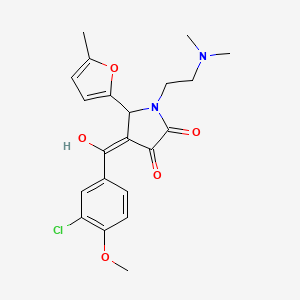
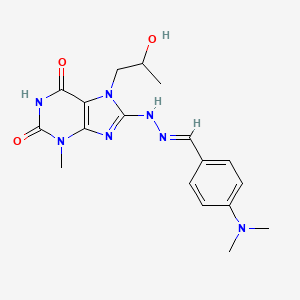
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate](/img/structure/B2824040.png)
![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)

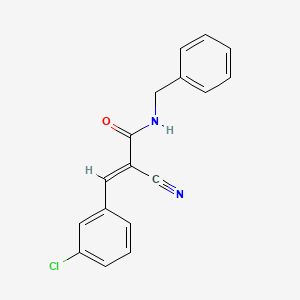
![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2824046.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)
